![molecular formula C20H18N4O4S B2647983 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941968-60-1](/img/structure/B2647983.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide” is a complex organic molecule. It contains a benzodioxole group, a thiazole group, and a ureido group. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole. The thiazole group is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The ureido group is a functional group that includes a carbonyl group attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzodioxole and thiazole) would likely contribute to the compound’s stability. The ureido group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzodioxole and thiazole rings are aromatic and thus relatively stable, but they could potentially undergo electrophilic aromatic substitution reactions. The ureido group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Compounds with a structural similarity to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide have been explored for their cytotoxic effects against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR). These compounds demonstrated moderate to excellent potency, suggesting potential applications as EGFR inhibitors in cancer therapy (Lan Zhang et al., 2017).
Urokinase Receptor (uPAR) Targeting for Breast Cancer
Virtual screening targeting the urokinase receptor led to the discovery of compounds with inhibitory effects on breast cancer cell invasion, migration, and adhesion. This research signifies the compound's role in blocking angiogenesis and inducing apoptosis, making it a potential tool for breast cancer treatment (F. Wang et al., 2011).
Antibacterial Agents
Novel analogs structurally related to the compound have been identified as promising antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. These findings highlight their potential utility in developing new antibacterial treatments (M. Palkar et al., 2017).
Antihyperglycemic Agents
Research into thiazolidinediones derivatives, which share structural features with the compound, has shown potential antihyperglycemic activity. These studies provide insights into developing new treatments for conditions like diabetes by enhancing insulin sensitivity (B. Cantello et al., 1994).
Hydrogen Peroxide Sensing for Cancer Diagnosis
The intrinsic redox reactions of polyamic acid derivatives containing benzothiazole and benzoxazole groups have been utilized in enzyme-free hydrogen peroxide biosensors. This innovative application could offer a novel analytical approach for diagnosing conditions such as bladder cancer, highlighting the diverse potential of such compounds in medical diagnostics (M. Hua et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-3-2-4-14(7-12)22-19(26)24-20-23-15(10-29-20)18(25)21-9-13-5-6-16-17(8-13)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNLAAKQDXORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.